2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
Overview
Description
“2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid” is a compound that has been prepared and studied for its various properties . It is related to “3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole (H2La)” and has been used in the formation of metal complexes .
Synthesis Analysis
The compound has been prepared and the crystal structure of the intermediate “2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one” has been determined . Temperature-dependent 1H NMR spectroscopic measurements of H2La indicated dynamic behavior with the equilibrium between the two asymmetric tautomers .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods. For instance, temperature-dependent 1H NMR spectroscopic measurements of H2La indicated dynamic behavior with the equilibrium between the two asymmetric tautomers .Chemical Reactions Analysis
The compound has been involved in the formation of [FeIII(La)]+ (pH 2.5) and [FeIII(La)2]− (pH > 6), as verified by UV-Vis spectroscopy . Complex formation of H3Lb with Al3+ and VO2+ was investigated by 1H NMR spectroscopic titration and cyclic voltammetry .Physical And Chemical Properties Analysis
The compound exhibits certain physical and chemical properties. For instance, pD-dependent 1H NMR spectroscopic measurements showed small but characteristic shifts in the range of 0 ≤ pD ≤ 1, indicative of a triazole nitrogen atom protonation .Scientific Research Applications
Insecticidal Activity
This compound has been synthesized as part of a series of 3,5-bis (2-hydroxyphenyl)-1H-1,2,4-triazole derivatives in an effort to discover new molecules with good insecticidal activities . The bioassays data demonstrate that all the target compounds possess remarkable activities against broad bean aphid with the mortalities ranging from 98.12% to 100% at the concentration of 100 mg/L .
Structural Characteristics
The X-ray crystallographic and Hirshfeld surface calculation study of this compound reveal the structural characteristics and strong intermolecular interactions . This information can be useful in understanding the compound’s behavior in various applications.
Iron Chelation
The compound, also known as deferasirox, is used to reduce chronic iron overload in patients who are receiving long-term blood transfusions . It is an orally active iron chelating agent, which has been approved by the US FDA .
Protonation and Metal Complex Formation
The compound has been studied for its protonation and metal complex formation . For instance, complex formation of the compound with Al3+ and VO2+ was investigated .
Pharmaceutical Synthesis
The compound has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis . Its unique structure and properties make it a valuable component in the development of new drugs.
Organic Synthesis
The compound is also used in organic synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid are broad bean aphids . The compound has shown remarkable insecticidal activities against these pests . It is also an orally active iron chelating agent .
Mode of Action
The compound interacts with its targets through strong intermolecular interactions . The docking model of a similar compound shows a possible mechanism of insecticidal action . As an iron chelating agent, it forms intermolecular hydrogen bonds with heteroatoms .
Biochemical Pathways
The compound affects the biochemical pathways related to insecticidal activity and iron chelation . .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it has good bioavailability
Result of Action
The compound has shown significant insecticidal activity, with mortalities ranging from 98.12% to 100% at a concentration of 100 mg/L . As an iron chelating agent, it has been approved by the US FDA
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid. For instance, the compound’s insecticidal activity may vary depending on the pest’s life cycle, reproductive rate, and dispersal strategy . The compound’s iron chelating activity may also be influenced by factors such as the patient’s diet and the presence of other medications
Future Directions
properties
IUPAC Name |
2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKAEPAMFPDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid | |
CAS RN |
201530-78-1 | |
Record name | 2-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHE8GE9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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